

A systematic review comparing the adverse event profiles of metamizole and opioids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Metamizol (magnesium)*

Cat. No.: *B051434*

[Get Quote](#)

A Systematic Review of Adverse Event Profiles: Metamizole vs. Opioids

A detailed comparison for researchers and drug development professionals.

In the landscape of analgesic agents, both metamizole and opioids are potent options for pain management. However, their utility is often weighed against their respective adverse event profiles. This guide provides a systematic comparison of the adverse events associated with metamizole and opioids, drawing upon data from systematic reviews and meta-analyses to inform research, clinical trial design, and drug development.

Quantitative Comparison of Adverse Events

A key systematic review and meta-analysis by Kötter et al. (2015) provides a quantitative comparison of the overall incidence of adverse events between metamizole and opioids. The analysis, encompassing 79 randomized controlled trials with nearly 4,000 patients, found that fewer adverse events were reported for metamizole compared to opioids, with a risk ratio (RR) of 0.79 (95% Confidence Interval: 0.79 to 0.96)[1][2][3][4][5][6][7][8].

For a more granular understanding, the following table summarizes the reported adverse events for each drug class, compiled from various studies.

Adverse Event Category	Metamizole	Opioids	Source
Gastrointestinal	Nausea, Vomiting, Gastric Discomfort	Nausea, Vomiting, Constipation	[1][4]
Neurological	Somnolence, Vertigo, Dizziness, Headache	Sedation, Dizziness, Headache, Respiratory Depression	[1][4]
Cardiovascular	Hypotension (especially with intravenous injection)	Bradycardia, Hypotension	[9]
Dermatological	Skin Reactions (Rash)	Pruritus	[4]
Hematological	Agranulocytosis (rare)	-	[10][11][12]
Local Site Reactions	Pain at injection site	-	[7]
General	Sweating, Tiredness, Shaking, Fever	Sweating, Tiredness, Shaking, Fever	[7]

Experimental Protocols: A Representative Randomized Controlled Trial

To understand how the comparative adverse event data is generated, a representative experimental protocol for a randomized, double-blind controlled trial comparing intravenous metamizole and an opioid (e.g., morphine) for postoperative pain is outlined below. This protocol is a synthesis of methodologies commonly employed in the clinical trials included in systematic reviews[4][13][14].

Objective: To compare the incidence and severity of adverse events between intravenous metamizole and intravenous morphine for the management of acute postoperative pain.

Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.

Participants: Adult patients (aged 18-65 years) scheduled for elective surgery with an expected moderate to severe level of postoperative pain. Key exclusion criteria would include known allergies to metamizole or opioids, significant renal or hepatic impairment, a history of substance abuse, and contraindications to either medication.

Intervention:

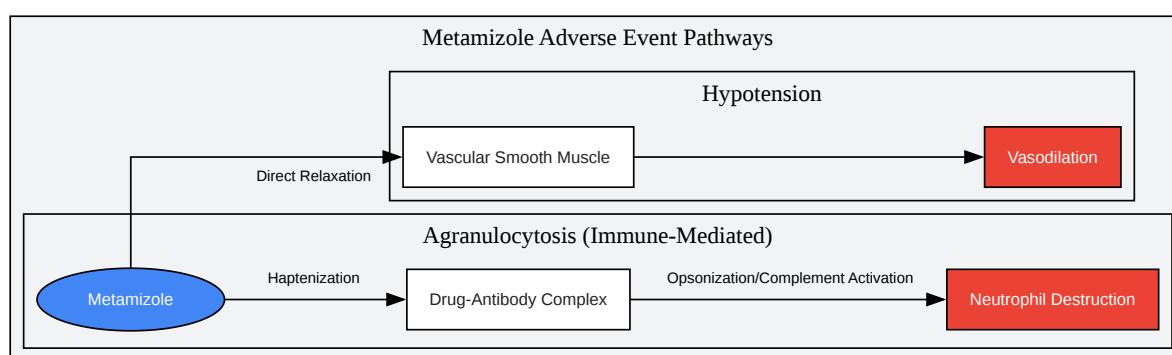
- Group A (Metamizole): Intravenous administration of metamizole (e.g., 1g) every 6-8 hours.
- Group B (Opioid): Intravenous administration of morphine (e.g., 5-10mg) every 4-6 hours as needed for pain.
- Rescue Medication: A different class of analgesic would be available for breakthrough pain to maintain blinding.

Data Collection and Blinding:

- All study medications are prepared by an unblinded pharmacist to appear identical.
- Patients, investigators, and healthcare providers assessing outcomes are blinded to the treatment allocation.
- Adverse events are systematically recorded at predefined intervals (e.g., 1, 2, 4, 8, 12, 24, and 48 hours post-administration) using a standardized questionnaire and spontaneous reporting. The severity of adverse events is graded (e.g., mild, moderate, severe).
- Vital signs, including blood pressure, heart rate, and respiratory rate, are monitored closely.
- Blood samples are collected at baseline and at specified time points to monitor for hematological and biochemical abnormalities.

Statistical Analysis: The primary endpoint is the overall incidence of adverse events in each group. Secondary endpoints include the incidence of specific adverse events (e.g., nausea, sedation, hypotension) and the severity of these events. Statistical comparisons are made using appropriate tests, such as the Chi-squared test or Fisher's exact test for categorical variables and t-tests or Mann-Whitney U tests for continuous variables.

Signaling Pathways of Adverse Events


The adverse effects of metamizole and opioids are mediated by distinct signaling pathways.

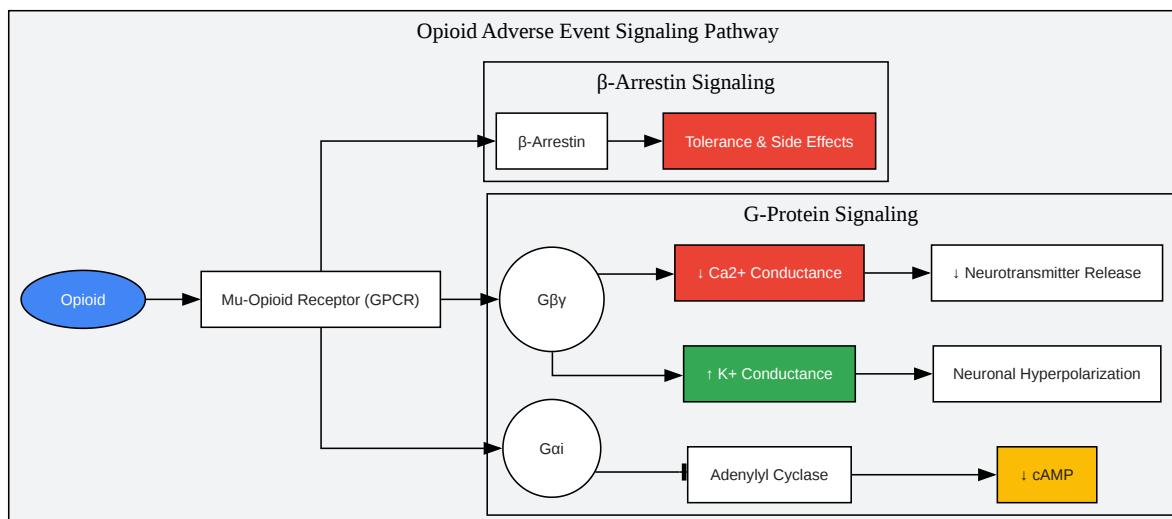
Metamizole Adverse Event Signaling

The mechanisms underlying metamizole's adverse effects are not as fully elucidated as those for opioids. Its primary analgesic and antipyretic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 and possibly a central variant, COX-3, leading to reduced prostaglandin synthesis[15][16].

Agranulocytosis: The most severe, though rare, adverse effect of metamizole is agranulocytosis. The leading hypothesis for its mechanism is an immune-mediated destruction of neutrophil granulocytes[10][11][12][17]. This may involve the formation of drug-dependent antibodies that bind to neutrophils, leading to their clearance. Genetic predisposition, particularly related to certain human leukocyte antigen (HLA) types, is thought to play a role[10].

Hypotension: Hypotension, especially following rapid intravenous injection, is another significant adverse effect. This is believed to be caused by a direct relaxing effect of metamizole on vascular smooth muscle, potentially mediated by the inhibition of prostaglandin synthesis or other signaling pathways involved in vascular tone regulation[9].

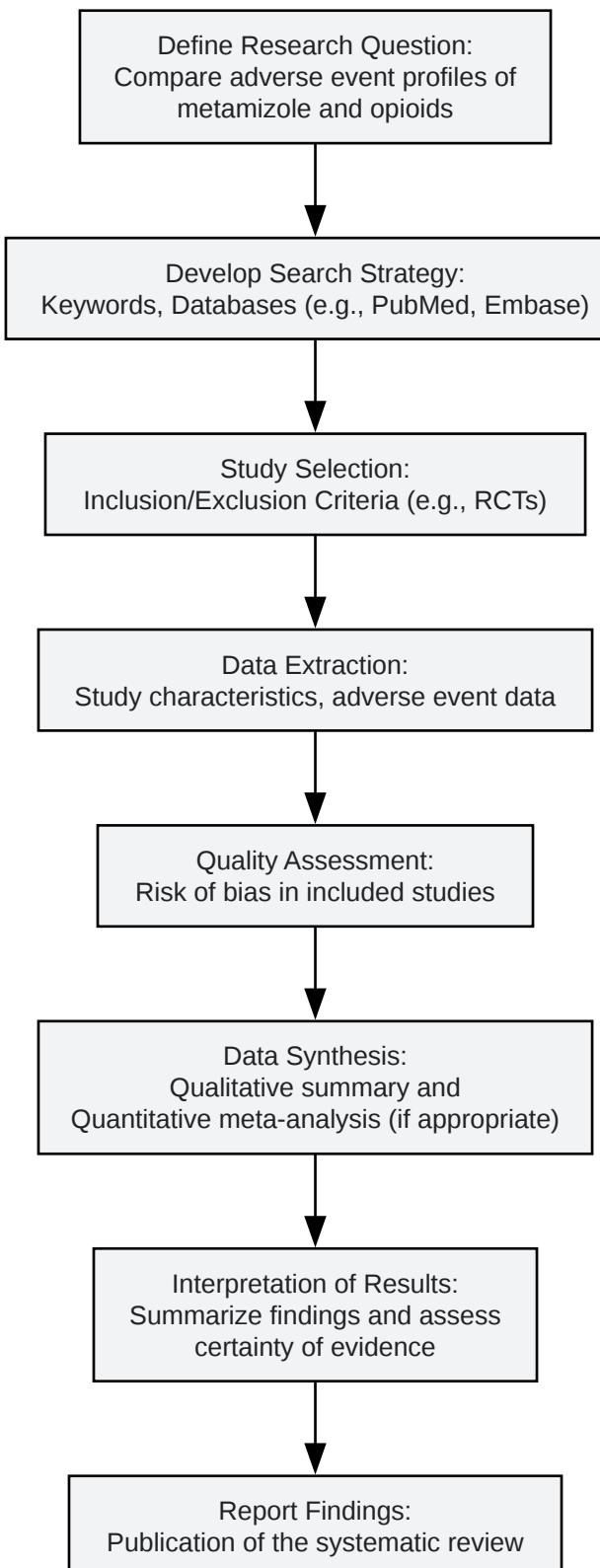
[Click to download full resolution via product page](#)


Metamizole Adverse Event Pathways

Opioid Adverse Event Signaling

Opioids exert their effects, both therapeutic and adverse, by binding to opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors (GPCRs). The mu-opioid receptor is the primary mediator of both the analgesic effects and the most significant adverse effects of commonly used opioids like morphine.

Upon agonist binding, the mu-opioid receptor activates intracellular signaling cascades. The G α i subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The G β γ subunit complex modulates ion channels, causing an influx of potassium and an inhibition of calcium influx. These actions hyperpolarize neurons and reduce neurotransmitter release, contributing to analgesia but also to adverse effects like respiratory depression and sedation.


Furthermore, opioid receptor activation can trigger the β -arrestin pathway, which is implicated in the development of tolerance and some adverse effects.

[Click to download full resolution via product page](#)

Opioid Adverse Event Signaling Pathway

Logical Workflow of the Systematic Review

The process of conducting a systematic review to compare the adverse event profiles of metamizole and opioids follows a structured methodology to ensure objectivity and comprehensiveness.

[Click to download full resolution via product page](#)

Systematic Review Workflow

In conclusion, this guide provides a comparative overview of the adverse event profiles of metamizole and opioids, supported by quantitative data from a key systematic review, a representative experimental protocol, and an illustration of the underlying signaling pathways. For researchers and drug development professionals, this information is critical for designing safer analgesics and for the informed selection of therapeutic agents in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis [ideas.repec.org]
- 4. [Treatment of postoperative pain with intravenous PCA system. Comparison with morphine, metamizole, and buprenorphine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metamizole-associated adverse events: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis | Semantic Scholar [semanticscholar.org]
- 7. Metamizole-Associated Adverse Events: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Publishers Panel [medicalsciencepulse.com]
- 10. Frontiers | Pharmacogenetics of metamizole-induced agranulocytosis: a systematic review and drug regulation implications [frontiersin.org]
- 11. Metamizole-induced agranulocytosis (MIA): a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metamizole-induced agranulocytosis (MIA): a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
- 14. A comparison between IV paracetamol and IV metamizol for postoperative analgesia after retinal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The involvement of specific t cells in the pathogenesis of metamizole-induced agranulocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A systematic review comparing the adverse event profiles of metamizole and opioids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051434#a-systematic-review-comparing-the-adverse-event-profiles-of-metamizole-and-opioids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com